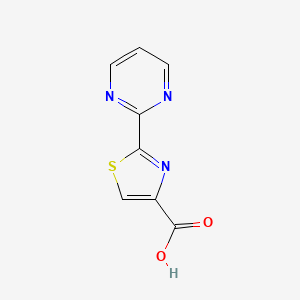

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Description

BenchChem offers high-quality 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrimidin-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2S/c12-8(13)5-4-14-7(11-5)6-9-2-1-3-10-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEFSHGKRSIMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653257 | |

| Record name | 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014631-26-5 | |

| Record name | 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Abstract: The convergence of pyrimidine and thiazole moieties in a single molecular entity presents a compelling scaffold for drug discovery, given the established biological significance of both heterocycles. This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a mere recitation of methods to explain the underlying scientific rationale for each analytical choice. We will detail a systematic workflow encompassing spectroscopic analysis (NMR, MS, IR), crystallographic confirmation, and computational validation, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Rationale for a Multi-faceted Approach

The structural characterization of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The molecule 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (Molecular Formula: C₈H₅N₃O₂S, Molecular Weight: 207.21 g/mol ) is of particular interest due to the synergistic potential of its constituent rings.[1] Pyrimidines are fundamental components of nucleic acids and are found in numerous therapeutic agents, while the thiazole ring is a key feature in compounds like the vitamin thiamine and various anticancer drugs.[2][3]

Given the potential for isomeric variations during synthesis, an unambiguous structural determination is paramount. A single analytical technique is often insufficient to resolve all structural questions. Therefore, this guide advocates for an integrated approach, where data from multiple orthogonal techniques are synthesized to build an irrefutable structural model. This self-validating system ensures the highest level of scientific rigor.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial steps in structure elucidation aim to confirm the molecular formula and identify key functional groups. These rapid and resource-efficient techniques provide the foundational data upon which more detailed analyses are built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the gold standard for determining the elemental composition of a molecule. By providing a highly accurate mass measurement, it allows for the confident assignment of a molecular formula, distinguishing the target compound from potential byproducts with the same nominal mass.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve 1-2 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in both positive and negative ion modes to identify the most stable molecular ion. For a carboxylic acid, the deprotonated molecule [M-H]⁻ is often prominent in negative mode.

-

Mass Calibration: Ensure the instrument is calibrated using a known standard to achieve mass accuracy within 5 ppm.

-

Data Analysis: Compare the measured exact mass of the molecular ion peak with the theoretical mass calculated for the proposed formula, C₈H₅N₃O₂S.

Trustworthiness: The observation of the molecular ion peak corresponding to the calculated exact mass provides the first piece of concrete evidence for the compound's identity. The isotopic pattern, particularly the presence of the ³⁴S isotope at M+2, further corroborates the presence of a sulfur atom.[4][5]

Data Presentation: Expected HRMS Data

| Ion | Calculated Exact Mass | Observed Exact Mass | Δ (ppm) |

| [C₈H₅N₃O₂S + H]⁺ | 208.0229 | To be determined | < 5 |

| [C₈H₅N₃O₂S - H]⁻ | 206.0081 | To be determined | < 5 |

Mass Spectral Fragmentation: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can reveal characteristic fragmentation patterns. The pyrimidine and thiazole rings are relatively stable, but fragmentation can occur through the loss of the carboxyl group (-COOH), followed by cleavage of the heterocyclic rings.[4][6] Common fragmentation pathways for related structures involve the loss of CO₂ (44 Da) and subsequent ring fissions.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is invaluable for the rapid identification of key functional groups. The vibrational frequencies of bonds provide a diagnostic "fingerprint" of the molecule's constituent parts. For this specific molecule, we expect to see characteristic absorptions for the carboxylic acid and the aromatic rings.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Trustworthiness: The presence and position of key vibrational bands serve as a self-validating checklist for the expected functional groups. The broad O-H stretch and the sharp C=O stretch are particularly indicative of a carboxylic acid.[8][9]

Data Presentation: Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad, due to hydrogen bonding |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, often weak |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, sharp absorption |

| C=N and C=C Stretch (Aromatic) | 1620 - 1450 | Multiple bands of variable intensity |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong absorption |

Core Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[10]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is exchangeable).

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the pyrimidine and thiazole rings.

-

¹H and ¹³C NMR Spectral Interpretation

Expertise & Experience: The chemical shifts (δ) of the protons and carbons are dictated by their local electronic environment. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the sulfur and nitrogen in the thiazole ring will cause the attached protons and carbons to resonate at higher chemical shifts (downfield).[2][11][12]

Trustworthiness: The combination of 1D and 2D NMR data provides a self-consistent and interlocking network of correlations. For example, an HMBC correlation from the thiazole proton to a pyrimidine carbon provides definitive proof of the connectivity between the two rings.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from Proton) |

| Thiazole-5 | H | ~8.5 - 8.8 | ~115 - 120 | Thiazole C4, Thiazole C2 |

| Pyrimidine-5 | H | ~7.5 - 7.8 | ~120 - 125 | Pyrimidine C4/C6, Pyrimidine C2 |

| Pyrimidine-4,6 | H | ~9.0 - 9.3 (d) | ~157 - 160 | Pyrimidine C2, Pyrimidine C5 |

| Carboxyl | H | > 12.0 (br s) | - | Thiazole C4, Thiazole C5 |

| Thiazole-4 (COOH) | C | - | ~162 - 165 | - |

| Thiazole-2 | C | - | ~168 - 172 | - |

| Pyrimidine-2 | C | - | ~165 - 168 | - |

Note: Predicted values are based on literature for similar heterocyclic systems.[13][14][15] Actual values may vary.

Visualizing the NMR Elucidation Workflow

The logical flow of NMR data interpretation is crucial for piecing together the molecular puzzle.

Caption: Workflow for NMR-based structure elucidation.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Experience: While spectroscopy provides powerful evidence for connectivity, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule's atomic arrangement in the solid state. It is the ultimate arbiter of structure, confirming bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol, ethanol, or DMF/water mixtures).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[16]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve a low R-factor, indicating a good fit between the experimental data and the structural model.

Trustworthiness: A successfully solved and refined crystal structure provides undeniable proof of the molecule's constitution and conformation. The resulting crystallographic information file (CIF) can be deposited in public databases, ensuring data integrity and accessibility. The structure will definitively confirm the 2- and 4-substitution pattern on the thiazole ring and the 2-substitution on the pyrimidine ring.

In Silico Validation: Computational Chemistry

Expertise & Experience: Computational methods, particularly Density Functional Theory (DFT), can be used to predict molecular properties and validate experimental findings.[17] Calculating theoretical NMR chemical shifts and comparing them to experimental values can help resolve ambiguities in spectral assignments.[18][19]

Experimental Protocol: DFT-based NMR Prediction

-

Geometry Optimization: Build a model of the proposed structure and optimize its geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

NMR Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on the optimized geometry.

-

Data Correlation: Plot the calculated ¹³C and ¹H chemical shifts against the experimental values. A linear correlation with a high R² value provides strong support for the proposed structure.

Trustworthiness: A strong correlation between experimental and computationally predicted data serves as a powerful validation of the structural assignment derived from spectroscopic methods.

Caption: Integrated workflow for structure validation.

Conclusion

References

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2008). Computer-assisted structure verification and elucidation tools in NMR-based structure elucidation. Progress in Nuclear Magnetic Resonance Spectroscopy, 53(1-2), 1-104. [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

-

ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]

-

Popov, A. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 798. [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Computational Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

-

Al-Juboori, A. A. H., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Journal of Science, 20(2). [Link]

-

Abdel-Aziz, H. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5013. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... Retrieved from [Link]

-

Lei, X., et al. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b][6][11][13]thiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268. [Link]

-

Patel, R. B., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 39. [Link]

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. [Link]

-

ChemBK. (n.d.). 2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Elemental analysis, IR and 1H NMR data of prepared thiazole derivatives. Retrieved from [Link]

-

Gomha, S. M., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLOS ONE, 18(7), e0288673. [Link]

-

Institute of Molecular and Translational Medicine. (n.d.). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

Sun, H., et al. (2012). 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2919. [Link]

-

Al-Jumaili, D. A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. [Link]

-

Anales de Química. (n.d.). Infrared study of the association and conformations of thiazole 2-carboxylic acid and 2-aminothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). A computational study of the conformation of heterocyclic systems related to biphenyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Castle, L. W., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Magnetochemistry, 10(7), 65. [Link]

-

The Organic Chemistry Tutor. (2021, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives [Video]. YouTube. [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

Lambda Solutions. (n.d.). Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Azanyl-1,3-Thiazol-4-Yl)pyridine-4-Carboxylic Acid. Retrieved from [Link]

-

Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1714-1730. [Link]

-

SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research, 34(2), 153-157. [Link]

-

Journal of Chemical Education. (n.d.). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights - Housing Innovations [dev.housing.arizona.edu]

- 10. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational Heterocyclic Chemistry [ch.ic.ac.uk]

- 18. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational NMR Study of Benzothienoquinoline Heterohelicenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. Possessing a unique structural architecture that combines pyrimidine, thiazole, and carboxylic acid moieties, this molecule serves as a valuable scaffold for the synthesis of novel therapeutic agents. While direct experimental data for this specific compound is sparse in publicly available literature, this document consolidates known information for structurally related analogues and outlines authoritative, field-proven protocols for its complete physicochemical characterization. We delve into its structural identification, propose robust methodologies for determining its core properties such as pKa, solubility, and melting point, and present a plausible synthetic route coupled with detailed spectroscopic analysis techniques. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a strategic building block in discovery programs.

Compound Identification and Molecular Structure

Accurate identification is the cornerstone of all subsequent experimental work. The fundamental details of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid are summarized below.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid | - |

| Synonyms | 4-Thiazolecarboxylic acid, 2-(2-pyrimidinyl)- | [1][2] |

| CAS Number | 1014631-26-5 | [1][3] |

| Molecular Formula | C₈H₅N₃O₂S | [1][3] |

| Molecular Weight | 207.21 g/mol | [3] |

| InChI Key | JLEFSHGKRSIMSK-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CN=C(N=C1)C2=NC(=CS2)C(=O)O | - |

Caption: Molecular structure of the title compound.

Core Physicochemical Properties: An Experimental Approach

The physicochemical profile of a compound is critical for predicting its behavior in biological systems and for designing formulation strategies. Due to the lack of published experimental data for this specific molecule, this section focuses on the established protocols for their determination.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Reported Value | Significance in Drug Development |

|---|---|---|

| Physical State | Expected to be a crystalline solid. | Influences handling, formulation (e.g., tablet vs. solution), and dissolution rate. |

| Melting Point | Not available. Structurally related pyridyl analogue: 224-226 °C.[4] | A key indicator of purity and lattice energy. A sharp melting point is characteristic of a pure crystalline substance. |

| pKa | Not available. Predicted for pyridyl analogue: 3.19 ± 0.10.[4] | Governs the ionization state at physiological pH, which critically impacts solubility, permeability, and target binding. |

| Solubility | Not available. The sodium salt of a related pyridyl analogue is water-soluble.[4] | Determines bioavailability and dictates the possible routes of administration. Poor solubility is a major hurdle in drug development. |

Theoretical Basis of Physicochemical Behavior

The molecule's properties are a composite of its three key functional regions:

-

Carboxylic Acid (-COOH): This group is the primary acidic center, readily donating a proton to form a carboxylate anion (-COO⁻). Its presence is expected to confer acidic properties and provide a handle for forming salts to modulate solubility.

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The nitrogen atom is weakly basic. The thiazole ring is a common pharmacophore found in many approved drugs, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[5]

-

Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms. These nitrogens are basic centers, capable of being protonated in acidic media. The pyrimidine scaffold is a cornerstone in medicinal chemistry, famously present in nucleobases and numerous targeted therapies.[6]

The interplay between the acidic carboxyl group and the basic nitrogen centers makes the molecule amphoteric, with its net charge and properties being highly dependent on pH.

Experimental Determination Protocols

-

Rationale: This is the USP-standard method for determining the melting range of a crystalline solid. It is a reliable indicator of purity; impurities typically depress and broaden the melting range.

-

Methodology:

-

Ensure the compound is thoroughly dried under vacuum to remove residual solvents.

-

Load a small, packed amount of the crystalline solid into a capillary tube (1-2 mm height).

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10 °C/min) to determine an approximate melting range.

-

Repeat with a fresh sample, heating at a slower, more precise rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has turned to liquid (completion). Report this range as the melting point.

-

-

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups by measuring pH changes upon the addition of a titrant. This is superior to prediction models as it provides empirical data under defined conditions.

-

Methodology:

-

Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a co-solvent system if aqueous solubility is low (e.g., 20% Methanol/Water).

-

Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

To determine the pKa of the basic nitrogens, perform a reverse titration with a standardized strong acid (e.g., 0.1 M HCl).

-

Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). The equivalence point is identified as the point of maximum slope on the titration curve (or the peak of the first derivative plot).

-

-

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the solution reaches equilibrium with the solid-state material, providing a true measure of solubility that is critical for biopharmaceutical classification (BCS).

-

Methodology:

-

Add an excess amount of the solid compound to a series of vials containing pharmaceutically relevant media (e.g., deionized water, PBS pH 7.4, 0.1 M HCl, DMSO, Ethanol).

-

Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, check for the presence of remaining solid material to confirm that the initial amount was in excess.

-

Filter or centrifuge the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Report the solubility in units of mg/mL or µg/mL.

-

Synthesis and Spectroscopic Characterization

The availability of a reliable synthetic route and unambiguous structural confirmation are prerequisites for any research application.

Proposed Synthetic Pathway

While a specific published synthesis for this exact molecule is not readily found, a highly plausible and efficient route can be designed based on the principles of the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-halocarbonyl compound.

Caption: A plausible three-step synthesis route.

-

Step 1: Thionation. Commercially available pyrimidine-2-carbonitrile can be converted to pyrimidine-2-carbothioamide. A more direct, though potentially lower-yielding, approach could involve the thionation of pyrimidine-2-carboxamide using a reagent like Lawesson's reagent.

-

Step 2: Hantzsch Cyclocondensation. The pyrimidine-2-carbothioamide is reacted with an α-halo keto-ester, such as ethyl bromopyruvate, in a solvent like ethanol. This reaction proceeds via an initial nucleophilic attack by the sulfur atom, followed by cyclization and dehydration to form the thiazole ring.

-

Step 3: Saponification. The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidification with an acid like HCl to protonate the carboxylate and precipitate the final product.

Spectroscopic Characterization

Unambiguous structural confirmation requires a suite of spectroscopic techniques. The following are the expected key features for this compound.

Table 3: Predicted Spectroscopic Data

| Technique | Key Expected Signals |

|---|---|

| ¹H NMR | - A singlet for the thiazole proton (C5-H), likely δ 8.0-8.5 ppm.- A doublet for the pyrimidine protons (C4-H, C6-H), likely δ 8.8-9.2 ppm.- A triplet for the pyrimidine proton (C5-H), likely δ 7.4-7.8 ppm.- A very broad singlet for the carboxylic acid proton (-COOH), likely > δ 12 ppm, may not be observed. |

| ¹³C NMR | - Signal for the carboxylic acid carbonyl (C=O) > 160 ppm.- Signals for the aromatic carbons of the thiazole and pyrimidine rings in the δ 110-170 ppm range. |

| IR (ATR) | - A broad absorption band for the O-H stretch of the carboxylic acid, ~2500-3300 cm⁻¹.- A sharp, strong absorption for the C=O stretch of the carboxylic acid, ~1700-1730 cm⁻¹.- Absorptions for C=N and C=C aromatic stretching in the ~1450-1650 cm⁻¹ region. |

| HRMS (ESI+) | - Calculated m/z for [M+H]⁺: 208.0178.- Calculated m/z for [M+Na]⁺: 230.0000. |

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ for NMR, as it solubilizes polar compounds and shifts the residual water peak away from most signals). For IR, use the solid sample directly on an ATR crystal. For HRMS, prepare a dilute solution in a mobile phase like acetonitrile or methanol.

-

Data Acquisition: Run standard ¹H, ¹³C, and correlation (e.g., COSY, HSQC) NMR experiments on a high-field spectrometer (≥400 MHz). Acquire IR spectra over the 4000-400 cm⁻¹ range. Acquire HRMS data using an ESI-TOF or ESI-Orbitrap instrument to achieve high mass accuracy.

-

Validation: The acquired data must be self-consistent. The exact mass from HRMS should confirm the molecular formula. The number and integration of signals in the ¹H NMR spectrum must match the number of protons in the structure. The IR spectrum must confirm the presence of key functional groups (carboxylic acid). This multi-technique approach provides a self-validating system for structural confirmation.

Relevance and Application in Drug Discovery

While 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is not an end-product drug, its value lies in its role as a highly versatile chemical scaffold. The strategic combination of the thiazole and pyrimidine rings is a proven strategy in modern medicinal chemistry.[5][6]

-

Kinase Inhibition: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors.[7] The thiazole-4-carboxylic acid portion can be readily converted to amides, providing a vector to explore interactions with the solvent-exposed regions of an enzyme's active site. Derivatives of related thiazole carboxamides have shown potent activity as c-Met kinase inhibitors for cancer treatment.[8]

-

Antimicrobial and Antiviral Agents: Thiazole derivatives are known to possess a broad spectrum of biological activities, including antifungal and antiviral properties.[9] This scaffold can serve as a starting point for the synthesis of new agents in these therapeutic areas.

-

Fragment-Based Drug Design (FBDD): The molecule's relatively low molecular weight (207.21 g/mol ) makes it an ideal candidate for FBDD. It can be used in initial screens to identify low-affinity "hits" that bind to a biological target, which are then elaborated upon to build potency.

Caption: Conceptual workflow from core scaffold to drug candidate.

Handling, Storage, and Safety

-

Safety: This compound should be handled in a laboratory setting by trained personnel. As with most research chemicals, it should be considered hazardous until thoroughly evaluated.[10] Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Storage at -20°C is recommended for preserving integrity over extended periods.[10]

-

Use Designation: This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.[3]

References

-

2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid - ChemBK. (2024). ChemBK. [Link]

-

2-(4-Pyridyl)-1,3-thiazole-4-carboxylic acid - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (2019). ResearchGate. [Link]

- Processes for preparing thiazole carboxylic acids - Google Patents. (n.d.).

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

-

2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. [Link]

-

Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. (2020). PubMed Central. [Link]

-

The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2023). MDPI. [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

-

Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). PubMed. [Link]

Sources

- 1. 2-(PYRIMIDIN-2-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID [cymitquimica.com]

- 2. 2-(PYRIMIDIN-2-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Characterization of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (CAS Number: 1014631-26-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a robust and validated approach to the study of this compound.

Part 1: Synthesis and Structural Elucidation

The compound with CAS number 1014631-26-5 is identified as 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid.[1][2] Its molecular formula is C₈H₅N₃O₂S, with a molecular weight of approximately 207.21 g/mol .[1][2] This molecule is a heterocyclic compound featuring a pyrimidine ring linked to a thiazole-4-carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

For the target molecule, the logical precursors would be pyrimidine-2-carboxamidine (to be converted to the thioamide) and an ethyl bromopyruvate derivative. The rationale for this choice is the high yield and versatility of the Hantzsch synthesis for creating substituted thiazoles.[6]

Proposed Reaction Scheme:

-

Step 1: Thioamide Formation: Pyrimidine-2-carboxamidine can be treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide to yield pyrimidine-2-carbothioamide.

-

Step 2: Cyclocondensation: The resulting pyrimidine-2-carbothioamide is then reacted with ethyl bromopyruvate via a cyclocondensation reaction. This reaction proceeds through a nucleophilic attack of the thioamide sulfur on the α-carbon of the bromopyruvate, followed by intramolecular cyclization and dehydration to form the thiazole ring.[5]

-

Step 3: Saponification: The resulting ethyl 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylate is then saponified using a base such as sodium hydroxide, followed by acidic workup to yield the final product, 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid.

Caption: Proposed workflow for the synthesis of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Observations | Rationale and Interpretation |

| Melting Point | Crystalline solid with a defined melting point. | A sharp melting point is indicative of high purity. |

| ¹H NMR | Aromatic protons on the pyrimidine and thiazole rings, and a downfield singlet for the carboxylic acid proton (>10 ppm). | The chemical shifts and coupling constants will confirm the connectivity of the heterocyclic rings. The carboxylic acid proton signal is typically broad and its chemical shift is concentration-dependent.[7][8] |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid (160-180 ppm) and aromatic carbons of the pyrimidine and thiazole rings.[7][8] | The number and chemical shifts of the carbon signals will confirm the carbon skeleton of the molecule. |

| FTIR Spectroscopy | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and characteristic C=N and C-S stretches from the heterocyclic rings.[7][9][10][11] | The presence of these characteristic functional group vibrations provides strong evidence for the compound's structure. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₈H₅N₃O₂S).[12][13] | High-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns can provide further structural information. |

| Elemental Analysis | Percentages of C, H, N, and S consistent with the molecular formula C₈H₅N₃O₂S. | Confirms the empirical formula and purity of the compound. |

Part 2: Biological Significance and In Vitro Evaluation

This compound is identified in patent literature as a key intermediate in the synthesis of substituted benzamides that exhibit affinity for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor (GPCR) that is a promising therapeutic target for a variety of neurological and psychiatric disorders, including schizophrenia, depression, and addiction.[14]

Role as a Synthetic Intermediate for TAAR1 Ligands

The carboxylic acid functionality of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid serves as a chemical handle for amide bond formation. This allows for its conjugation to various amine-containing scaffolds to generate a library of potential TAAR1 ligands. The pyrimidinyl-thiazole core likely contributes to the overall pharmacophore, influencing the binding affinity and selectivity of the final compounds for TAAR1.

In Vitro Assays for TAAR1 Activity

While 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid itself is unlikely to be a potent TAAR1 agonist, the final amide derivatives would require screening for their ability to modulate TAAR1 activity. TAAR1 primarily signals through the Gs alpha-subunit, leading to an increase in intracellular cyclic AMP (cAMP).[14]

Experimental Protocol: Cell-Based cAMP Assay

This protocol describes a common method to assess the agonist activity of compounds at TAAR1.

-

Cell Culture: Utilize a cell line (e.g., HEK293 or CHO) stably expressing human TAAR1.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Assay Procedure: a. Seed the TAAR1-expressing cells in a multi-well plate and incubate overnight. b. Treat the cells with the serially diluted test compounds and a known TAAR1 agonist (positive control) for a defined period. c. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Caption: A generalized workflow for a cell-based TAAR1 cAMP assay.

Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay

An alternative or complementary assay involves co-expressing TAAR1 with a promiscuous G-protein alpha subunit, such as Gα16, which couples GPCR activation to intracellular calcium mobilization.[15]

-

Cell Line: Use a cell line stably co-expressing TAAR1 and Gα16.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

-

Compound Addition: Add the test compounds to the dye-loaded cells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

Data Analysis: Determine the EC₅₀ from the dose-response curve of fluorescence intensity versus compound concentration.

Part 3: Conclusion and Future Directions

2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is a valuable chemical entity with significant potential as a building block in drug discovery, particularly for the development of novel TAAR1 modulators. This guide provides a robust framework for its synthesis, comprehensive characterization, and the evaluation of its derivatives for biological activity. Future research should focus on the execution of the proposed synthetic route, detailed spectroscopic analysis of the purified compound, and the synthesis of a focused library of amide derivatives for screening in TAAR1 functional assays. Such studies will be instrumental in unlocking the therapeutic potential of this chemical scaffold.

References

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

CUTM Courseware. Thiazole. [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

National Institutes of Health. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... [Link]

-

PubChem. AID 686985 - Fluorescence-based cell-based high throughput dose response assay to identify agonists of the human trace amine associated receptor 1 (TAAR1). [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. scbt.com [scbt.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. article.sapub.org [article.sapub.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. AID 686985 - Fluorescence-based cell-based high throughput dose response assay to identify agonists of the human trace amine associated receptor 1 (TAAR1) - PubChem [pubchem.ncbi.nlm.nih.gov]

spectral data for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Authored For: Researchers, Scientists, and Drug Development Professionals Core Focus: A comprehensive, methodology-driven guide to the structural and spectroscopic elucidation of the title compound, grounded in established analytical principles and data from analogous chemical structures.

Abstract

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (C₈H₅N₃O₂S, Mol. Wt.: 207.21 g/mol ) is a heterocyclic compound of significant interest as a potential scaffold in medicinal chemistry and materials science.[1] Its unique arrangement of pyrimidine and thiazole rings offers a rich template for designing molecules with specific biological activities. This guide provides a detailed technical framework for the definitive spectroscopic characterization and structural validation of this molecule. We will explore the theoretical underpinnings and practical application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. By explaining the causality behind experimental choices and interpreting predictive data based on analogous structures, this document serves as a robust protocol for researchers synthesizing or utilizing this compound.

Molecular Structure and Analytical Rationale

The first step in any chemical analysis is a thorough understanding of the target molecule's structure. The connectivity of the pyrimidine and thiazole rings, along with the carboxylic acid functional group, dictates the expected spectroscopic fingerprint.

Sources

Navigating the Isomeric Landscape of C8H5N3O2S: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The molecular formula C8H5N3O2S represents a fascinating scaffold in medicinal chemistry, offering a rich isomeric landscape with diverse physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the core isomers of C8H5N3O2S, with a primary focus on the scientifically and commercially significant 2-mercapto-nitrobenzimidazole series. We will delve into the synthesis, characterization, and potential applications of these compounds, offering field-proven insights and detailed experimental protocols to empower researchers and drug development professionals in their quest for novel therapeutics. This document eschews a rigid template, instead adopting a structure that logically follows the scientific narrative, from the foundational principles of isomerism to the practical applications of these unique chemical entities.

The Isomeric Universe of C8H5N3O2S: More Than One Molecule

A molecular formula is merely a list of atomic constituents. The true chemical and biological identity of a compound lies in the specific arrangement of these atoms. For C8H5N3O2S, a multitude of structural isomers are theoretically possible, each with its own unique three-dimensional architecture and, consequently, distinct properties. These isomers can be broadly categorized into:

-

Constitutional Isomers: These isomers differ in the connectivity of their atoms. For C8H5N3O2S, this can manifest as variations in the core heterocyclic ring system (e.g., benzimidazole vs. benzothiazole), the position of substituents on the ring, and the nature of the functional groups.

-

Stereoisomers: With the same connectivity, these isomers differ in the spatial arrangement of their atoms. While not the primary focus of this guide, the potential for chirality in derivatives of C8H5N3O2S should not be overlooked in drug design, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

The benzimidazole scaffold is a recurring motif in a vast array of biologically active compounds. Consequently, the isomers of C8H5N3O2S based on a 2-mercapto-nitrobenzimidazole core are the most extensively studied and will be the central focus of this guide.

The 2-Mercapto-nitrobenzimidazole Series: A Deeper Dive

The most prominent and well-characterized isomers of C8H5N3O2S are the positional isomers of 2-mercapto-nitrobenzimidazole. The position of the nitro group on the benzene ring significantly influences the electronic properties and, by extension, the reactivity and biological activity of the molecule.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of these isomers is paramount for their application in research and development. The following table summarizes key properties of 2-mercapto-5-nitrobenzimidazole, the most commercially available and studied isomer.

| Property | Value | Source |

| Molecular Weight | 195.20 g/mol | |

| Melting Point | 274 °C (decomposes) | |

| Appearance | Yellow-brown crystalline powder | |

| Solubility | Soluble in 1 M NaOH (50 mg/mL, opaque, dark red) | |

| pKa | Not readily available | |

| LogP | Not readily available | |

| InChI Key | YPXQSGWOGQPLQO-UHFFFAOYSA-N | |

| SMILES | [O-]c1ccc2NC(=S)Nc2c1 |

Note: Detailed experimental data for other positional isomers (4-nitro, 6-nitro, 7-nitro) is less prevalent in publicly accessible literature, highlighting a potential area for further research.

Synthesis of 2-Mercapto-nitrobenzimidazole Isomers: A Tale of Two Pathways

The synthesis of 2-mercapto-nitrobenzimidazole isomers primarily relies on the cyclization of a substituted o-phenylenediamine with a source of a thiocarbonyl group. The choice of starting nitro-o-phenylenediamine dictates the final position of the nitro group on the benzimidazole ring.

This is a widely employed and effective method for the synthesis of 2-mercaptobenzimidazoles. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes to form the benzimidazolethione.

Experimental Protocol: Synthesis of 2-Mercapto-5-nitrobenzimidazole

-

Reaction Setup: To a solution of sodium hydroxide (0.022 mol) in methanol (20 mL), add 4-nitro-o-phenylenediamine (0.019 mol) and water (3 mL).

-

Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (0.022 mol) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

-

Decolorization: Cautiously add activated charcoal to the hot solution and continue refluxing for an additional 10 minutes.

-

Filtration: Perform a hot filtration to remove the activated charcoal.

-

Precipitation: Heat the filtrate to 60-70 °C and add pre-heated water (20 mL at 70 °C). Vigorously stir the solution and slowly add 50% acetic acid (9 mL) to precipitate the product.

-

Isolation: Cool the mixture in a refrigerator for 3 hours to facilitate complete crystallization. Filter the solid product, wash with cold water, and dry to obtain 2-mercapto-5-nitrobenzimidazole.

While the carbon disulfide method is prevalent, other reagents can be employed for the cyclization step. For instance, reaction of o-phenylenediamines with N-aminorhodanine in xylene has been reported as a novel method for the synthesis of 2-mercaptobenzimidazole derivatives. This approach offers an alternative pathway that may be advantageous in specific contexts, potentially avoiding the use of the highly flammable and volatile carbon disulfide.

Spectroscopic Characterization

Unequivocal identification of the synthesized isomers is crucial. A combination of spectroscopic techniques provides the necessary structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing positional isomers. The coupling patterns and chemical shifts of the aromatic protons provide clear evidence for the substitution pattern on the benzene ring. For 2-mercapto-5-nitrobenzimidazole in DMSO-d6, the following signals are characteristic: a doublet around 7.12 ppm, a quartet around 7.29 ppm, and a doublet around 7.46 ppm, along with a broad singlet for the NH proton around 12.03 ppm.

-

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of the C=S carbon is typically observed in the range of 167-168 ppm.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compound by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H, C=S, and the nitro group (NO₂).

Applications in Drug Development and Beyond

The 2-mercapto-nitrobenzimidazole scaffold is a versatile building block in the synthesis of a wide range of biologically active molecules.

-

Antimicrobial and Antiparasitic Agents: These compounds serve as crucial intermediates in the development of novel drugs targeting various pathogens. For instance, they have been utilized in the synthesis of agents with activity against parasitic infections like giardiasis. The benzimidazole core is a well-established pharmacophore in anthelmintic drugs, and the introduction of the nitro and mercapto groups can modulate this activity.

-

Anti-inflammatory and Enzyme Inhibition: Derivatives of 2-mercaptobenzimidazole have been explored for their anti-inflammatory properties. The core structure can be modified to target specific enzymes involved in inflammatory pathways.

-

Agrochemicals: The biological activity of these compounds extends to the agricultural sector, where they are used in the formulation of pesticides and fungicides.

-

Material Science and Analytical Chemistry: Beyond the life sciences, 2-mercapto-5-nitrobenzimidazole has applications as a corrosion inhibitor and as an analytical reagent. It has also been investigated as a charge transfer molecule in organic thin-film transistors, demonstrating its potential in materials science.

Expanding the Horizon: Other Isomeric Scaffolds

While the 2-mercapto-nitrobenzimidazole series is the most prominent, it is crucial for the discerning researcher to consider other potential isomeric structures of C8H5N3O2S. These can include:

-

Positional Isomers of the Mercapto Group: Although less common, the mercapto group could potentially be located at other positions on the benzimidazole ring.

-

Isomers with Different Heterocyclic Cores: Other bicyclic heteroaromatic systems can also accommodate the C8H5N3O2S formula. For example, a nitro-mercaptobenzothiazole or a nitro-mercaptobenzotriazole would be constitutional isomers of 2-mercapto-nitrobenzimidazole. The synthesis and properties of these isomers are less documented, representing an underexplored area of chemical space with potential for novel discoveries.

Safety and Toxicological Considerations

A thorough understanding of the toxicological profile of any chemical entity is non-negotiable in a research and development setting. For 2-mercapto-5-nitrobenzimidazole, the following hazards have been identified:

-

Skin and Eye Irritation: The compound is classified as a skin and eye irritant.

-

Respiratory Irritation: It may also cause respiratory irritation.

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Studies on the parent compound, 2-mercaptobenzimidazole, have indicated potential effects on the thyroid and thymus. While direct toxicological data for the nitro-substituted derivatives is limited, these findings warrant caution and suggest that further toxicological evaluation is necessary for any of these compounds intended for therapeutic development.

Conclusion and Future Perspectives

The molecular formula C8H5N3O2S encapsulates a diverse family of isomeric compounds, with the 2-mercapto-nitrobenzimidazole series standing out as a cornerstone for scientific investigation and practical application. This guide has provided a comprehensive overview of the synthesis, properties, and uses of these valuable chemical entities, with a particular focus on 2-mercapto-5-nitrobenzimidazole.

The journey into the isomeric landscape of C8H5N3O2S is far from over. The less-explored positional isomers and isomers with alternative heterocyclic cores present exciting opportunities for the discovery of novel molecules with unique biological activities and material properties. As we continue to refine our synthetic methodologies and deepen our understanding of structure-activity relationships, the compounds derived from the C8H5N3O2S scaffold are poised to make significant contributions to the fields of medicine, agriculture, and materials science for years to come.

References

- El-Hiti, G. A., et al. (2012). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. E-Journal of Chemistry, 9(4), 2135-2142.

-

PubChem. (n.d.). 2-Mercapto-5-nitrobenzimidazole. Retrieved from [Link]

- Fisher Scientific. (2020). Safety Data Sheet: 2-Mercapto-5-nitrobenzimidazole.

- Kawasaki, T., et al. (1998). Toxicity study of a rubber antioxidant, 2-mercaptobenzimidazole, by repeated oral administration to rats. Journal of Toxicological Sciences, 23(1), 35-42.

- Indian Journal of Chemistry. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45B(3), 748-751.

- Upadhyay, R. K. (2014). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 4(1), 16-18.

-

ResearchGate. (2013). The synthesis of 5-nitro-benzimidazole-2-yl-mercapto-acetic acid (I). Retrieved from [Link]

-

ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

PubMed. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Retrieved from [Link]

The Pyrimidine-Thiazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Abstract

The fusion of pyrimidine and thiazole rings has given rise to a privileged heterocyclic scaffold with profound implications in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pyrimidine-thiazole compounds. We will delve into the key milestones that have shaped our understanding of these molecules, from the elucidation of thiamine's structure to the rational design of contemporary therapeutic agents. A comparative analysis of synthetic methodologies will be presented, offering insights into the causality behind experimental choices. Furthermore, this guide will illuminate the diverse biological activities of pyrimidine-thiazole derivatives, with a particular focus on their anticancer potential through the modulation of critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

A Historical Perspective: From Vitamin B1 to a Privileged Scaffold

The story of pyrimidine-thiazole compounds is intrinsically linked to the discovery of thiamine (Vitamin B1). Early 20th-century research into the nutritional causes of beriberi, a debilitating neurological disorder, led to the isolation of this essential nutrient.[1][2] The structural elucidation of thiamine in the 1930s revealed a unique architecture: a pyrimidine ring linked to a thiazole ring by a methylene bridge.[1] This discovery was a landmark achievement in biochemistry and laid the foundational understanding of the biological significance of these two heterocyclic systems.

While thiamine's role as a coenzyme in crucial metabolic pathways is well-established, the journey of the pyrimidine-thiazole scaffold in medicinal chemistry was just beginning.[3] The inherent biological relevance of the thiamine structure spurred chemists to explore synthetic derivatives, initially to create analogues of the vitamin. However, this exploration soon unveiled a much broader spectrum of pharmacological activities, independent of thiamine's vitamin function. This marked a pivotal shift from nutritional science to the dawn of synthetic pyrimidine-thiazole compounds as a distinct class of bioactive molecules. Researchers began to appreciate the fused pyrimidine-thiazole core, known as thiazolopyrimidine, as a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets with high affinity.[4][5]

The Evolving Landscape of Synthesis: From Classical Reactions to Modern Innovations

The ability to chemically synthesize and modify the pyrimidine-thiazole core has been a driving force in unlocking its therapeutic potential. Over the decades, the synthetic toolbox has expanded significantly, offering researchers a variety of strategies to construct and diversify these compounds.

Classical Synthetic Strategies

The foundational methods for constructing the thiazole and pyrimidine rings have been adapted and refined for the synthesis of fused systems.

-

Hantzsch Thiazole Synthesis: This venerable reaction, involving the condensation of an α-haloketone with a thioamide, remains a cornerstone for the synthesis of the thiazole moiety.[6][7] For the creation of thiazolopyrimidines, a common approach involves using a pre-formed aminopyrimidine-thione, which serves as the thioamide equivalent. The Hantzsch synthesis is valued for its reliability and the ability to introduce a wide range of substituents.[7] However, it can be limited by the availability of the requisite starting materials and sometimes requires harsh reaction conditions.[8]

-

Biginelli Reaction and Related Multicomponent Reactions (MCRs): The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea, has been instrumental in the synthesis of the pyrimidine core.[9] The use of thiourea in this reaction directly provides a pyrimidine-thione, a key precursor for subsequent annulation with an α-haloketone to form the thiazolopyrimidine scaffold.[9] MCRs are highly valued for their efficiency, atom economy, and the ability to generate molecular diversity in a single step.[10]

Modern Synthetic Methodologies

In recent years, a focus on efficiency, sustainability, and the rapid generation of compound libraries has led to the development of more advanced synthetic techniques.

-

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized the synthesis of thiazolopyrimidines.[10][11] This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[12] The ability to rapidly heat sealed reaction vessels allows for the use of a wider range of solvents and facilitates reactions that are sluggish under traditional conditions.

-

One-Pot Procedures: The development of one-pot, multi-step synthetic sequences has streamlined the construction of complex thiazolopyrimidine derivatives.[13][14] These procedures, where sequential reactions are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources.[13]

-

Solid-Phase Synthesis: For the generation of large libraries of thiazolopyrimidine derivatives for high-throughput screening, solid-phase synthesis has emerged as a powerful tool.[15][16] In this approach, one of the starting materials is attached to a solid support (a resin), and subsequent reagents are added in solution. This simplifies purification, as excess reagents and byproducts can be washed away, and allows for the automation of the synthetic process.[15]

Table 1: Comparative Analysis of Key Synthetic Routes to Thiazolopyrimidines

| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |

| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na2CO3) | 30 min - 12 h | Room Temp - Reflux | 80 - 99% | Reliable, versatile for substitution | Can require harsh conditions, starting material availability |

| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 170 W | ~92% | Rapid, high yields, cleaner reactions | Requires specialized equipment |

| One-Pot Multicomponent Reactions | Aldehyde, β-dicarbonyl, Thiourea | Acid or base catalyst | 1 - 24 h | Varies (RT to reflux) | 70 - 95% | High efficiency, atom economy, diversity | Optimization can be complex |

Therapeutic Applications and Mechanisms of Action: A Focus on Oncology

The pyrimidine-thiazole scaffold has demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[6][11][17] However, it is in the realm of oncology that these compounds have shown particularly significant promise.[18][19][20] Many pyrimidine-thiazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, most notably protein kinases.

Kinase Inhibition: A Major Anticancer Strategy

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[21] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[21][22] The pyrimidine-thiazole core has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.[18][23]

CDK9 is a key regulator of transcription, and its dysregulation has been implicated in various cancers.[5][21] By inhibiting CDK9, pyrimidine-thiazole compounds can disrupt the production of short-lived proteins that are essential for cancer cell survival.[5][21]

Caption: Inhibition of the CDK9 signaling pathway by pyrimidine-thiazole compounds.

The EGFR signaling pathway plays a critical role in cell proliferation, and its aberrant activation is a common feature of many cancers.[4][23][24] Pyrimidine-thiazole derivatives have been developed as EGFR inhibitors, blocking the downstream signaling cascades that promote tumor growth.[22][25]

Caption: Pyrimidine-thiazole inhibitors block the EGFR signaling pathway.

Tie-2 is a receptor tyrosine kinase that is primarily expressed on endothelial cells and plays a crucial role in angiogenesis, the formation of new blood vessels.[26][27][28] By inhibiting Tie-2, pyrimidine-thiazole compounds can disrupt the blood supply to tumors, thereby impeding their growth and metastasis.[11][29]

Caption: Inhibition of angiogenesis through the Tie-2 signaling pathway.

Structure-Activity Relationship (SAR) and Rational Drug Design

The development of potent and selective pyrimidine-thiazole-based drugs is guided by a deep understanding of their structure-activity relationships (SAR).[6][17] SAR studies systematically explore how modifications to the chemical structure of the scaffold affect its biological activity. This iterative process of synthesis and biological testing allows medicinal chemists to rationally design new compounds with improved potency, selectivity, and pharmacokinetic properties.

For example, in the context of kinase inhibitors, SAR studies have revealed that the nature and position of substituents on both the pyrimidine and thiazole rings are critical for target engagement. The pyrimidine ring often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The thiazole ring and its substituents can then extend into other regions of the active site, providing additional binding interactions and contributing to selectivity.

Table 2: Representative Pyrimidine-Thiazole Derivatives and their Anticancer Activity

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | CDK9 | HCT-116 (Colon) | 0.04 | [2] |

| Compound B | EGFR | A549 (Lung) | 0.57 | [30] |

| Compound C | Tie-2 | HUVEC (Endothelial) | 0.12 | [16] |

| 7i | Not specified | MGC-803 (Gastric) | 4.64 | [19] |

| 5c | Topoisomerase-II | A549 (Lung) | 2.2 | [13] |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical understanding of the synthesis of these compounds, detailed experimental protocols for the preparation of representative thiazolopyrimidine derivatives are outlined below.

One-Pot Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

This protocol describes an efficient one-pot synthesis of 2,4-diaryl-6,7,8,9-tetrahydro-4H-benzo[4][26]thiazolo[3,2-a]pyrimidine hydrobromides.[13][14]

Sources

- 1. jbarbiomed.com [jbarbiomed.com]

- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 22. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Functional significance of Tie2 signaling in the adult vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 28. imrpress.com [imrpress.com]

- 29. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]

theoretical studies of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Theoretical Investigation of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive framework for the theoretical and computational analysis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid. It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's physicochemical properties and biological potential. By synthesizing established computational methodologies with insights from studies on analogous heterocyclic systems, this guide serves as a self-validating roadmap for a complete in silico characterization.

Introduction: A Scaffold of Pharmacological Promise

The molecule 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid (CAS 1014631-26-5) is a compelling subject for theoretical investigation.[1] It represents a hybrid structure integrating three key pharmacophores: a pyrimidine ring, a thiazole ring, and a carboxylic acid group.

-

Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with applications as antimicrobial, anti-inflammatory, and anticancer agents.[2][3][4] Its structural rigidity and capacity for diverse intermolecular interactions make it a cornerstone of modern drug design.

-

Pyrimidine Moiety: Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide array of bioactive compounds, including inhibitors of key cellular signaling proteins like cyclin-dependent kinases (CDKs).[5][6]

-